Okanin

描述

This compound has been reported in Coreopsis lanceolata, Abies pindrow, and other organisms with data available.

hypoglycemic from Coreopsis tinctoria; structure in first source

Structure

3D Structure

属性

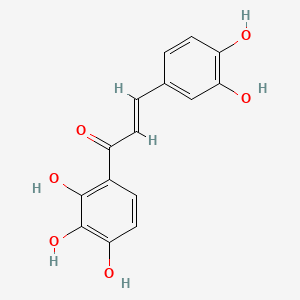

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBNFGRTUCCBTK-DAFODLJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-76-4, 38081-56-0 |

Source

|

| Record name | Okanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Okanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93087 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | OKANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Okanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okanin, a chalcone naturally found in plants of the Bidens genus, has emerged as a promising bioactive compound with significant therapeutic potential. Exhibiting a range of pharmacological effects, including anti-inflammatory, anti-cancer, and photoprotective activities, this compound's mechanism of action is multifaceted, engaging several key cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanisms of Action

This compound's biological activities are primarily attributed to its ability to modulate distinct signaling pathways involved in inflammation, cancer progression, and cellular stress responses. The core mechanisms identified to date include the activation of the Nrf2/HO-1 antioxidant response, inhibition of the pro-inflammatory TLR4/NF-κB pathway, direct targeting of the antioxidant enzyme Peroxiredoxin 5 (PRDX5), and modulation of the SIRT3-mediated mitochondrial stress response.

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties through a dual mechanism involving the induction of the Nrf2/HO-1 pathway and the suppression of NF-κB signaling.

-

Nrf2/HO-1 Pathway Activation: this compound's α-β unsaturated carbonyl group is crucial for its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)[1]. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is hypothesized to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. A key target is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties[1]. The induction of HO-1 by this compound leads to the inhibition of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nitric oxide (NO) in macrophages[1].

-

Inhibition of TLR4/NF-κB Signaling: this compound has been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. It suppresses the phosphorylation of IκBα, an inhibitor of NF-κB, which prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a significant reduction in the expression and production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Anti-cancer Effects

This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, ferroptosis, and pyroptosis, as well as the inhibition of cancer cell proliferation and migration.

-

Targeting of Peroxiredoxin 5 (PRDX5): A novel mechanism of this compound's anti-cancer activity involves its direct binding to Peroxiredoxin 5 (PRDX5)[2][3]. This interaction inhibits PRDX5's enzymatic activity and promotes its ubiquitination and subsequent degradation. The loss of PRDX5 function leads to an accumulation of reactive oxygen species (ROS), which triggers two distinct forms of cell death: apoptosis and ferroptosis, thereby inhibiting the growth of cancer cells.

-

Induction of Apoptosis and Pyroptosis in Oral Cancer: In oral cancer cells, this compound has been demonstrated to induce both apoptosis and pyroptosis. This is accompanied by a G2/M phase cell cycle arrest. The induction of apoptosis is confirmed by the activation of caspase-3 and caspase-7. Pyroptosis, a pro-inflammatory form of programmed cell death, is evidenced by the activation of caspase-1 and the cleavage of Gasdermin D (GSDMD), a key executioner of pyroptosis.

Photoprotective Effects

-

SIRT3/FOXO3a/PINK1/Parkin Pathway Modulation: this compound has been shown to protect against UVA-induced skin damage by activating the Sirtuin 3 (SIRT3) signaling pathway. This compound directly interacts with and activates SIRT3, a mitochondrial deacetylase. This activation leads to the deacetylation and subsequent activation of Forkhead box O3 (FOXO3a). Activated FOXO3a then upregulates the expression of PTEN-induced kinase 1 (PINK1) and Parkin, two key proteins involved in mitophagy, the selective removal of damaged mitochondria. By promoting mitophagy, this compound mitigates mitochondrial dysfunction and apoptosis in skin cells exposed to UVA radiation.

Signaling Pathway Diagrams

Caption: this compound activates the Nrf2/HO-1 pathway to exert anti-inflammatory effects.

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Caption: this compound targets PRDX5 to induce apoptosis and ferroptosis in cancer cells.

Caption: this compound induces pyroptosis in oral cancer cells.

Caption: this compound promotes mitophagy and cell protection via the SIRT3 pathway.

Quantitative Data

The following tables summarize the key quantitative data reported in studies on this compound's mechanism of action.

Table 1: Anti-cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SAS | Oral Cancer | 12.0 ± 0.8 | |

| SCC25 | Oral Cancer | 58.9 ± 18.7 | |

| HSC3 | Oral Cancer | 18.1 ± 5.3 | |

| OEC-M1 | Oral Cancer | 43.2 ± 6.2 | |

| HCT116 | Colorectal Cancer | 25-50 | |

| MCF7 | Breast Cancer | 25-50 | |

| HepG2 | Liver Cancer | 25-50 |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line/Model | Stimulant | Parameter Measured | Effect of this compound | Reference |

| RAW264.7 Macrophages | LPS | NO Production | Inhibition | |

| RAW264.7 Macrophages | LPS | iNOS Expression | Inhibition | |

| BV-2 Microglia | LPS | IL-6 Production | Inhibition | |

| BV-2 Microglia | LPS | TNF-α Production | Inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Western Blot Analysis for Nrf2 and HO-1

Objective: To determine the effect of this compound on the expression levels of Nrf2 in nuclear extracts and HO-1 in whole-cell lysates.

Methodology:

-

Cell Culture and Treatment:

-

Seed RAW264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 6 hours for HO-1, 1-3 hours for Nrf2 translocation).

-

-

Nuclear and Cytoplasmic Extraction (for Nrf2):

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific) according to the manufacturer's instructions.

-

Briefly, lyse the cells in a hypotonic buffer to release cytoplasmic contents, centrifuge to pellet the nuclei, and then lyse the nuclei with a high-salt buffer to release nuclear proteins.

-

Determine the protein concentration of both fractions using a BCA protein assay.

-

-

Whole-Cell Lysate Preparation (for HO-1):

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) from each sample onto a 10% or 12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 (e.g., 1:1000 dilution, Abcam ab62352) or HO-1 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a loading control (e.g., Histone H3 for nuclear extracts, β-actin for cytoplasmic and whole-cell lysates) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Methodology:

-

Cell Culture and Treatment:

-

Grow BV-2 microglial cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding sites with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with a primary antibody against NF-κB p65 (e.g., 1:200 dilution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Nuclear Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Microscopy and Image Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of the p65 (green) and nuclear (blue) fluorescence.

-

Analyze the images to quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

PRDX5 Binding Assay

Objective: To determine the direct binding of this compound to PRDX5.

Methodology:

-

Pull-down Assay:

-

Covalently conjugate this compound to epoxy-activated sepharose beads.

-

Prepare control beads without this compound.

-

Incubate the this compound-conjugated beads and control beads with recombinant human PRDX5 protein or total cell lysates containing PRDX5.

-

After incubation, wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-PRDX5 antibody to detect the presence of PRDX5 bound to the this compound beads.

-

-

Microscale Thermophoresis (MST):

-

Label purified recombinant PRDX5 protein with a fluorescent dye.

-

Mix a constant concentration of fluorescently labeled PRDX5 with a serial dilution of this compound.

-

Load the mixtures into capillaries and measure the thermophoretic movement using an MST instrument.

-

The change in thermophoresis upon this compound binding is used to calculate the binding affinity (Kd).

-

Apoptosis and Pyroptosis Assays in Oral Cancer Cells

Objective: To assess the induction of apoptosis and pyroptosis by this compound in oral cancer cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture SAS oral cancer cells and treat them with an effective concentration of this compound (e.g., 12.5 µM) for 48 hours.

-

-

Apoptosis and Pyroptosis Staining:

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Identify cell populations:

-

Annexin V- / 7-AAD- : Live cells

-

Annexin V+ / 7-AAD- : Early apoptotic cells

-

Annexin V+ / 7-AAD+ : Late apoptotic/pyroptotic cells

-

-

-

Caspase Activity Assay:

-

Measure the activity of caspase-1 (for pyroptosis) and caspase-3/7 (for apoptosis) using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions. These assays typically involve incubating cell lysates with a caspase-specific substrate that releases a detectable chromophore or fluorophore upon cleavage.

-

-

GSDMD Cleavage Western Blot:

-

Treat oral cancer cells with this compound as described above.

-

Prepare whole-cell lysates.

-

Perform Western blotting as described in section 4.1, using a primary antibody that detects both full-length GSDMD and its cleaved N-terminal fragment. An increase in the cleaved GSDMD fragment indicates pyroptosis activation.

-

SIRT3 Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of SIRT3.

Methodology:

-

In Vitro Deacetylase Assay:

-

Use a commercial SIRT3 activity assay kit (e.g., Abcam ab156067, Enzo Life Sciences BML-AK557-0001).

-

The assay typically uses a fluorogenic acetylated peptide substrate that is a target of SIRT3.

-

In the presence of NAD+, SIRT3 deacetylates the substrate. A developer solution is then added that releases the fluorophore only from the deacetylated substrate.

-

The fluorescence is measured over time using a fluorescence plate reader.

-

To test the effect of this compound, incubate recombinant SIRT3 enzyme with the substrate, NAD+, and varying concentrations of this compound. An increase in fluorescence compared to the control indicates activation of SIRT3 by this compound.

-

Conclusion

This compound is a pleiotropic bioactive molecule that influences multiple key signaling pathways to exert its anti-inflammatory, anti-cancer, and photoprotective effects. Its ability to activate the Nrf2/HO-1 axis and inhibit the TLR4/NF-κB pathway underscores its potential as a potent anti-inflammatory agent. In the context of cancer, this compound's unique mechanism of targeting PRDX5 to induce both apoptosis and ferroptosis, along with its capacity to trigger pyroptosis in certain cancer types, highlights its promise as a novel anti-neoplastic drug candidate. Furthermore, the modulation of the SIRT3 pathway for cellular protection against UV damage opens avenues for its use in dermatology and skincare. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. This compound, a chalcone found in the genus Bidens, and 3-penten-2-one inhibit inducible nitric oxide synthase expression via heme oxygenase-1 induction in RAW264.7 macrophages activated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Suppresses the Growth of Colorectal Cancer Cells by Targeting at Peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Okanin: A Technical Guide to its Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Okanin, a chalcone flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and cytoprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a comprehensive analysis of its modulation of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in flowering plants of the Asteraceae family. The primary and most well-documented sources include:

-

Coreopsis tinctoria : Commonly known as plains coreopsis or dyer's coreopsis, the flowers of this plant are a rich source of this compound.[1] It is often consumed as an herbal tea.

-

Bidens species : Several species within the Bidens genus are known to contain this compound. These include:

-

Bidens bipinnata

-

Bidens pilosa

-

These plants have a history of use in traditional medicine for treating a variety of ailments, which has prompted scientific investigation into their bioactive constituents, leading to the identification of this compound as a key active compound.

Extraction of this compound from Natural Sources

The extraction of this compound from its plant sources typically involves solvent extraction followed by purification. The choice of solvent and extraction conditions can significantly impact the yield and purity of the final product.

Data Presentation: Extraction Parameters

The following table summarizes quantitative data from various extraction protocols for obtaining extracts rich in flavonoids, including this compound, from Coreopsis tinctoria and Bidens pilosa.

| Plant Source | Plant Part | Extraction Method | Solvent System | Solid-to-Liquid Ratio | Temperature (°C) | Extraction Time | Yield/Concentration |

| Coreopsis tinctoria | Flowers | Optimized Solvent Extraction | Not specified | 1:65 | 84.4 | 10 minutes (repeated 4 times) | Optimized for bioactivity |

| Coreopsis tinctoria | Flowers | Solvent Extraction | Methanol | Not specified | Not specified | Not specified | Total Flavonoid Content: 65.01 mg/g |

| Bidens pilosa | Flowers | Methanol Extraction | Methanol | Not specified | Not specified | Not specified | Extract Yield: 40.40% (w/w) |

| Bidens pilosa | Aerial Parts | Aqueous Extraction & Partitioning | Water, Ethyl Acetate, n-Butanol | Not specified | Boiling (for initial aqueous extraction) | 3 hours (for initial aqueous extraction) | EtOAc fraction: 16.02 g from 390.8 g crude extract; n-BuOH fraction: 32.75 g from 390.8 g crude extract |

Experimental Protocols

Protocol 1: Optimized Extraction of Coreopsis tinctoria Flowers

This protocol is based on an optimized method for extracting bioactive compounds from C. tinctoria flowers.[2][3]

-

Plant Material Preparation : Dried flowers of Coreopsis tinctoria are pulverized to a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered plant material is mixed with the chosen solvent at a solid-to-liquid ratio of 1:65.

-

Heating and Agitation : The mixture is heated to 84.4°C and agitated for 10 minutes.

-

Repeated Extraction : The extraction process is repeated four times with fresh solvent to maximize the yield of bioactive compounds.

-

Filtration and Concentration : After each extraction cycle, the mixture is filtered to separate the solid plant material from the liquid extract. The filtrates are then combined and concentrated under reduced pressure to remove the solvent.

Protocol 2: Bioassay-Guided Fractionation of Bidens pilosa

This protocol details a method for the isolation of bioactive fractions from Bidens pilosa.

-

Initial Aqueous Extraction : 4 kg of dried aerial parts of Bidens pilosa are boiled in 100 L of water for 3 hours. This process is repeated three times.

-

Concentration : The aqueous extracts are combined and concentrated under vacuum to yield a crude extract (390.8 g).

-

Solvent Partitioning : The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Fraction Collection : The resulting ethyl acetate fraction (16.02 g) and n-butanol fraction (32.75 g) are collected after the removal of the solvents in vacuo. Further purification of these fractions would be required to isolate pure this compound.

Protocol 3: General Methanol Extraction of Coreopsis tinctoria

This protocol describes a general method for flavonoid extraction from C. tinctoria.[1]

-

Maceration : Dried and powdered plant material is macerated with methanol at room temperature.

-

Filtration : The mixture is filtered to separate the plant debris from the methanol extract.

-

Solvent Evaporation : The methanol is removed from the filtrate using a rotary evaporator to yield the crude extract.

-

Purification : The crude extract is then subjected to further purification steps, such as macroporous resin chromatography, vacuum column chromatography, and gel permeation chromatography, to isolate this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections detail these mechanisms and are accompanied by visual diagrams.

Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to possess potent anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream inactivation of the nuclear factor-kappa B (NF-κB). This inhibition reduces the expression of pro-inflammatory cytokines.

Caption: this compound's inhibition of the TLR4/NF-κB signaling pathway.

Activation of the Nrf2/HO-1 Signaling Pathway

This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes, thereby protecting cells from oxidative stress.

Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

Modulation of the SIRT3/FOXO3a/PINK1/Parkin Pathway

This compound has been shown to protect against UVA-induced cellular damage by modulating the SIRT3/FOXO3a/PINK1/Parkin signaling pathway, which is crucial for mitochondrial quality control through mitophagy.[4]

Caption: this compound's role in promoting mitophagy via the SIRT3 pathway.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its presence in readily available plant sources like Coreopsis tinctoria and Bidens species makes it an accessible target for natural product research. The extraction methodologies outlined in this guide provide a foundation for obtaining this compound for further investigation. A thorough understanding of its mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and mitochondrial homeostasis, opens avenues for the development of novel therapeutic strategies for a range of diseases. This technical guide serves as a comprehensive resource to facilitate and inspire future research and development efforts centered on this remarkable flavonoid.

References

- 1. Isolation and Identification of Signature Flavonoid Compounds in Coreopsis tinctoria Nutt. [agris.fao.org]

- 2. Optimizing Coreopsis tinctoria Flower Extraction and Inhibiting CML Activity: Box-Behnken Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction, pharmacological prediction and experimental verification of Coreopsis tinctoria flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Mitochondrial Dysfunction and Apoptosis in UVA-Induced HaCaT Cells by Mitophagy Through SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Okanin: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okanin is a naturally occurring chalconoid, a type of flavonoid, found in various plants, including those of the Bidens and Coreopsis genera.[1] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antithrombotic, and anticancer properties. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, and detailed methodologies for its experimental analysis, with a focus on its effects on key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one, is characterized by two hydroxyl-substituted phenyl rings linked by an α,β-unsaturated carbonyl system.[2] This structural feature is crucial for its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one[2] |

| Molecular Formula | C₁₅H₁₂O₆[2] |

| SMILES | C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O[3] |

| CAS Number | 484-76-4 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 288.25 g/mol |

| Melting Point | 235-242 °C |

| Boiling Point | 638 °C at 760 mmHg |

| pKa (predicted) | 7.3 (for the 4'-hydroxy group) |

| Solubility | DMSO: 16.67 mg/mL (57.83 mM; requires sonication) |

| Water: Insoluble | |

| Ethanol: Data not available |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, primarily attributed to its potent anti-inflammatory and antioxidant effects. It has also demonstrated promising potential as an antithrombotic and anticancer agent.

Anti-inflammatory and Antioxidant Activity

This compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways:

-

Inhibition of the TLR4/NF-κB Pathway: this compound has been shown to attenuate the activation of Toll-like receptor 4 (TLR4) and the subsequent nuclear translocation of nuclear factor-kappa B (NF-κB). This inhibition leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

-

Activation of the Nrf2/HO-1 Pathway: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.

Antithrombotic Activity

This compound has been demonstrated to possess significant antithrombotic effects. It can prolong coagulation time and inhibit platelet aggregation. Its mechanism involves affecting coagulation factors in both the intrinsic and extrinsic pathways, as well as enhancing the activity of the fibrinolytic system.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in oral cancer. It has been shown to inhibit the growth of oral cancer cells by inducing both apoptosis and pyroptosis. In vivo studies using xenograft models have further confirmed its ability to reduce tumor growth.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for iNOS and HO-1 Expression

This protocol details the detection of changes in protein expression of iNOS and HO-1 following this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS (e.g., 1:1000 dilution) and HO-1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization of NF-κB p65 translocation from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound with or without an inflammatory stimulus (e.g., LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with an anti-p65 antibody (e.g., 1:200 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

In Vivo Antithrombotic Effect in a Rat Model

This protocol describes a method to evaluate the antithrombotic activity of this compound in vivo.

-

Animal Model: Use male Sprague-Dawley rats.

-

Grouping and Administration: Divide the rats into groups: a control group, a model group, this compound-treated groups (e.g., 2.5, 5, and 10 mg/kg, administered orally), and a positive control group (e.g., aspirin, 10 mg/kg). Administer the compounds for a specified period (e.g., 7 days).

-

Thrombosis Induction: Induce thrombosis using a method such as inferior vena cava ligation or ferric chloride-induced carotid artery injury.

-

Thrombus Measurement: After a set time, excise the thrombotic vessel and measure the wet and dry weight of the thrombus.

-

Blood Sample Analysis: Collect blood samples to measure coagulation parameters such as activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT).

-

Data Analysis: Compare the thrombus weight and coagulation parameters between the different groups.

In Vivo Anticancer Efficacy in an Oral Cancer Xenograft Model

This protocol outlines the assessment of this compound's antitumor effects in a mouse model.

-

Cell Line and Animals: Use a human oral squamous cell carcinoma cell line (e.g., SAS) and immunodeficient mice (e.g., NOD-SCID).

-

Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ SAS cells into the flank of each mouse.

-

Grouping and Treatment: Once tumors reach a palpable size, randomize the mice into a control group (vehicle), an this compound-treated group (e.g., 20 mg/kg, intraperitoneally, daily), and a positive control group (e.g., cisplatin).

-

Tumor Growth Monitoring: Measure tumor volume and body weight regularly (e.g., every 3 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of apoptosis and pyroptosis).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its analysis.

Caption: Signaling pathways modulated by this compound.

Caption: Experimental workflow for this compound analysis.

References

Okanin's Engagement of the Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okanin, a naturally occurring chalcone, has garnered significant interest for its diverse biological activities, including its anticancer and antioxidant properties. A key mechanism underlying its cytoprotective effects is believed to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the Nrf2 pathway, detailing the molecular mechanisms, experimental validation, and potential therapeutic implications. While direct quantitative data for this compound's effect on the Nrf2 pathway is limited in publicly available literature, this guide draws upon the well-established role of chalcones as Nrf2 activators to infer its likely mechanism of action.

The Nrf2-Keap1 Signaling Pathway: A Master Regulator of Cellular Defense

The Nrf2-Keap1 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as reactive oxygen species (ROS) or electrophilic compounds, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

This compound's Putative Mechanism of Nrf2 Activation

As a chalcone, this compound possesses an α,β-unsaturated carbonyl group, which acts as a Michael acceptor. This structural feature is common to many known Nrf2 activators. It is hypothesized that this compound can directly interact with the thiol groups of cysteine residues on Keap1. This covalent modification would lead to the dissociation of Nrf2 from Keap1, its subsequent nuclear accumulation, and the transactivation of Nrf2 target genes. This proposed mechanism is consistent with the observed antioxidant effects of this compound.

Quantitative Data on Nrf2 Activation by Chalcones

While specific data for this compound is pending further research, studies on other chalcones provide a framework for the anticipated effects. The following tables summarize representative quantitative data from studies on synthetic chalcone derivatives, demonstrating their ability to induce Nrf2 target genes.

| Chalcone Derivative | Cell Line | Concentration (µM) | Fold Induction of HO-1 mRNA | Fold Induction of NQO1 mRNA | Reference |

| 2-trifluoromethyl-2'-methoxychalcone | Human Lung Epithelial | 10 | ~4.5 | ~3.0 | [1][2] |

| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl) prop-2-en-1-one derivative | PC-12 | 5 | Significant Increase | Significant Increase | [3] |

| Licochalcone A | LUHMES | 1 | - | - | [4] |

Table 1: In Vitro Induction of Nrf2 Target Genes by Chalcone Derivatives. This table presents examples of the fold induction of HO-1 and NQO1 mRNA levels in different cell lines upon treatment with various chalcone derivatives.

| Chalcone Derivative | Animal Model | Dose | Tissue | Fold Induction of HO-1 | Fold Induction of NQO1 | Reference |

| 2-trifluoromethyl-2'-methoxychalcone | Mouse | 50 mg/kg | Lung | Significant Increase | Significant Increase | [1] |

Table 2: In Vivo Induction of Nrf2 Target Genes by a Chalcone Derivative. This table illustrates the in vivo efficacy of a chalcone derivative in upregulating Nrf2 target genes in a mouse model.

Experimental Protocols for Assessing Nrf2 Pathway Activation

To investigate the effect of this compound on the Nrf2 signaling pathway, a series of well-established experimental protocols can be employed.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol is designed to determine the levels of Nrf2 protein in the cytoplasmic and nuclear fractions of cells treated with this compound. An increase in nuclear Nrf2 is indicative of its activation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, HaCaT) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for different time points.

-

Cell Fractionation: Harvest the cells and perform cytoplasmic and nuclear extraction using a commercial kit or standard biochemical methods.

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for Nrf2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This protocol measures the mRNA expression levels of Nrf2 target genes, such as HMOX1 (encoding HO-1) and NQO1, in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described for the Western blot analysis.

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer. Verify RNA integrity via gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay directly measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Methodology:

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase gene driven by an ARE-containing promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

Cell Treatment: After transfection, treat the cells with various concentrations of this compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative ARE-driven transcriptional activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a chalcone, is a likely activator of the Nrf2 signaling pathway. Its α,β-unsaturated carbonyl moiety provides a structural basis for the covalent modification of Keap1, leading to Nrf2 stabilization and the induction of a suite of cytoprotective genes. This mechanism is consistent with the observed antioxidant and anti-inflammatory properties of this compound.

However, to fully elucidate the role of this compound in Nrf2 signaling, further research is imperative. Future studies should focus on:

-

Quantitative analysis: Dose-response and time-course studies are needed to quantify the effect of this compound on Nrf2 nuclear translocation and the expression of its target genes (e.g., HO-1, NQO1, GCLC, GCLM) at both the mRNA and protein levels.

-

Direct interaction studies: Biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could confirm and characterize the direct binding of this compound to Keap1.

-

In vivo validation: Animal studies are required to confirm the in vivo efficacy of this compound in activating the Nrf2 pathway and to assess its therapeutic potential in diseases associated with oxidative stress.

A thorough investigation into these areas will provide a more complete understanding of this compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent targeting the Nrf2 signaling pathway.

References

- 1. Novel chalcone derivatives as potent Nrf2 activators in mice and human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Okanin on Microglial Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglial activation is a key process in the neuroinflammatory response associated with various neurodegenerative diseases. The modulation of this activation presents a promising therapeutic strategy. Okanin, a flavonoid constituent of the flower tea Coreopsis tinctoria, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's impact on lipopolysaccharide (LPS)-induced microglial activation, with a focus on its underlying molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Effects of this compound on Microglial Activation Markers

The following tables summarize the dose-dependent effects of this compound on key markers of inflammation in LPS-stimulated BV-2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment Group | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

| Control | 21.4 ± 3.3 | 1.2 ± 0.1 |

| LPS (100 ng/mL) | 632.4 ± 6.4 | 100.0 ± 4.2 |

| This compound (1 µM) + LPS | 599.7 ± 5.1 | 94.1 ± 4.7 |

| This compound (10 µM) + LPS | 529.5 ± 13.5 | 67.9 ± 3.3 |

| This compound (30 µM) + LPS | 377.4 ± 3.2 | 71.3 ± 3.5 |

| This compound (100 µM) + LPS | 195.8 ± 5.2 | 35.6 ± 1.6 |

| Minocycline + LPS | 285.9 ± 11.4 | 47.3 ± 1.6 |

*Data are presented as mean ± SEM (n=14). P < 0.001 for LPS vs. control; **P < 0.001 for this compound/Minocycline + LPS vs. LPS only.[1]

Table 2: Effect of this compound on iNOS and TLR4 Protein Expression

| Treatment Group | iNOS Expression (% of LPS) | TLR4 Expression (% of LPS) |

| Control | Not specified | Not specified |

| LPS (100 ng/mL) | 100 | 100 |

| This compound (1 µM) + LPS | Not specified | Not specified |

| This compound (10 µM) + LPS | Not specified | Not specified |

| This compound (30 µM) + LPS | Not specified | Not specified |

| This compound (100 µM) + LPS | Significantly suppressed | Significantly inhibited |

Qualitative descriptions from the source indicate significant dose-dependent inhibition.[1][2]

Table 3: Effect of this compound on NF-κB Signaling Pathway Components

| Treatment Group | Phosphorylation of IκBα | Nuclear NF-κB p65 Level |

| Control | Baseline | Low |

| LPS (100 ng/mL) | Increased | Increased |

| This compound + LPS | Inhibited | Decreased |

This compound was shown to suppress LPS-induced IκBα phosphorylation and reduce the levels of nuclear NF-κB p65.[1]

Signaling Pathways

This compound attenuates microglial activation primarily through the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Upon stimulation by LPS, TLR4 activation initiates a downstream cascade, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65 subunit to translocate from the cytosol to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for IL-6, TNF-α, and inducible nitric oxide synthase (iNOS). This compound exerts its inhibitory effects by significantly suppressing the LPS-induced expression of TLR4 and inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.

Experimental Protocols

The following methodologies are based on the key experiments performed to elucidate the effects of this compound on microglial activation.

Cell Culture and Treatment

-

Cell Line: Murine BV-2 microglial cells were used.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were pre-treated with various concentrations of this compound (1, 10, 30, and 100 µM) for 2 hours.

-

Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: After the 24-hour incubation period, the cell culture supernatant was collected.

-

Quantification: The concentrations of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance was measured at 450 nm, and cytokine concentrations were determined by comparison with a standard curve.

Western Blot Analysis

-

Cell Lysis: After treatment, cells were washed with phosphate-buffered saline (PBS) and lysed with RIPA buffer to extract total protein. For nuclear protein extraction, a nuclear and cytoplasmic protein extraction kit was used.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against iNOS, TLR4, phospho-IκBα, and NF-κB p65. After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB p65 Translocation

-

Cell Seeding and Treatment: BV-2 cells were seeded on coverslips in a 24-well plate and subjected to the same treatment and stimulation protocol as described above.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells were blocked and then incubated with a primary antibody against NF-κB p65, followed by incubation with a fluorescently labeled secondary antibody.

-

Nuclear Staining: The nuclei were counterstained with 4',6-diamidino-2-phenylindole (DAPI).

-

Imaging: The cellular localization of NF-κB p65 was observed and captured using a fluorescence microscope.

Conclusion

The presented data and methodologies provide a comprehensive overview of this compound's inhibitory effects on microglial activation. By targeting the TLR4/NF-κB signaling pathway, this compound effectively reduces the production of key pro-inflammatory mediators. These findings underscore the potential of this compound as a therapeutic candidate for neuroinflammatory and neurodegenerative disorders. Further investigation into its in vivo efficacy and safety profile is warranted for future drug development endeavors.

References

Investigating the Antimicrobial Potential of Okanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okanin, a chalcone derived from plants of the Bidens genus, has garnered significant interest for its diverse pharmacological activities, primarily focusing on its anti-inflammatory and anticancer properties. While its antimicrobial effects are less explored, the broader class of chalcones exhibits promising antibacterial and antifungal activities. This technical guide consolidates the current, albeit limited, understanding of the antimicrobial potential of this compound. It outlines putative mechanisms of action based on related compounds and provides detailed experimental protocols for the systematic investigation of its antimicrobial efficacy. This document aims to serve as a foundational resource for researchers seeking to explore this compound as a potential novel antimicrobial agent.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for novel antimicrobial scaffolds. This compound, a flavonoid compound, has been primarily investigated for its anti-inflammatory effects, which are attributed to its ability to inhibit signaling pathways such as TLR4/NF-κB and induce the Nrf2-dependent expression of heme oxygenase-1 (HO-1). Although direct evidence of this compound's antimicrobial activity is sparse in publicly available literature, its chemical structure as a chalcone suggests a potential for such properties. Chalcones are known to possess a range of biological activities, including antibacterial and antifungal effects, often attributed to their α,β-unsaturated carbonyl system. This guide provides a framework for the systematic investigation of the antimicrobial effects of this compound, from initial screening to mechanistic studies.

Quantitative Data on Antimicrobial Activity

To date, specific quantitative data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values, are not extensively reported in peer-reviewed literature. The following table is presented as a template for researchers to populate as data becomes available. The selection of microorganisms is based on common pathogens used in antimicrobial susceptibility testing.

Table 1: Antimicrobial Spectrum of this compound (Hypothetical Data)

| Microorganism | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data not available | Data not available | Data not available |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data not available | Data not available | Data not available |

| Escherichia coli | ATCC 25922 | Gram-negative | Data not available | Data not available | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data not available | Data not available | Data not available |

| Candida albicans | ATCC 90028 | Fungus | Data not available | Data not available | Data not available |

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). These values are essential for determining the potency of an antimicrobial agent.

Putative Mechanisms of Antimicrobial Action

While the direct antimicrobial mechanism of this compound is yet to be elucidated, the known mechanisms of other chalcones provide a basis for forming hypotheses. The antibacterial action of chalcones is often multi-targeted and can include:

-

Cell Membrane Disruption: The lipophilic nature of chalcones allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Enzyme Inhibition: Chalcones have been shown to inhibit key bacterial enzymes. A primary target is DNA gyrase , an enzyme essential for DNA replication. By inhibiting DNA gyrase, chalcones can effectively halt bacterial proliferation.[1]

-

Inhibition of Biofilm Formation: Some chalcones have demonstrated the ability to interfere with the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics. This can occur through the disruption of quorum sensing pathways, which bacteria use to communicate and coordinate collective behaviors.

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the antimicrobial effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well containing the this compound dilutions.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

-

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

Materials:

-

This compound solution at various concentrations (e.g., 1x, 4x, and 8x MIC)

-

Log-phase bacterial culture

-

Appropriate broth (e.g., MHB)

-

Sterile saline

-

Agar plates (e.g., Tryptic Soy Agar)

Procedure:

-

Inoculum Preparation:

-

Grow a bacterial culture to the early-logarithmic phase (OD600 ≈ 0.2-0.3).

-

Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10^5 CFU/mL.

-

-

Experimental Setup:

-

Prepare flasks containing the bacterial suspension and add this compound at the desired concentrations.

-

Include a growth control flask without this compound.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform ten-fold serial dilutions of each aliquot in sterile saline.

-

Plate 100 µL of appropriate dilutions onto agar plates.

-

-

Incubation and Counting:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the colonies on plates with 30-300 colonies to calculate the CFU/mL for each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical antimicrobial mechanism of action for this compound based on known chalcone activities and a general workflow for antimicrobial susceptibility testing.

Caption: Hypothetical antimicrobial mechanisms of this compound.

Caption: General experimental workflow for antimicrobial testing.

Conclusion

This compound presents an intriguing, yet underexplored, candidate for antimicrobial drug discovery. While current research has predominantly focused on its anti-inflammatory and anticancer properties, its chalcone backbone strongly suggests antimicrobial potential. This technical guide provides a comprehensive framework for initiating a thorough investigation into these properties. By following the outlined experimental protocols and considering the putative mechanisms of action, researchers can systematically evaluate the antimicrobial spectrum and efficacy of this compound. The generation of robust quantitative data will be crucial in determining its potential as a lead compound for the development of new antimicrobial therapies. Further research into its specific molecular targets and its efficacy in in vivo infection models will be essential next steps in this endeavor.

References

Okanin: A Promising Therapeutic Candidate for Diabetic Neuropathy

A Technical Guide on its Mechanism of Action and Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic neuropathy, a debilitating complication of diabetes, is characterized by progressive nerve damage leading to pain, sensory loss, and significant morbidity. Current therapeutic strategies are largely symptomatic and fail to address the underlying pathology. Emerging evidence highlights the potential of okanin, a bioactive chalcone, as a novel therapeutic agent for diabetic neuropathy. This technical guide provides a comprehensive overview of the preclinical evidence for this compound's efficacy, focusing on its molecular mechanisms of action, particularly its role in modulating the AGEs/NF-κB/Nrf2 signaling pathway. This document synthesizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the intricate signaling cascades involved, offering a valuable resource for researchers and professionals in the field of diabetic neuropathy drug development.

Introduction: The Challenge of Diabetic Neuropathy

Diabetic neuropathy is a common and severe complication of diabetes mellitus, affecting a significant portion of diabetic patients.[1] The pathophysiology is complex, driven by chronic hyperglycemia, which instigates a cascade of detrimental cellular events.[2][3] These include the formation of advanced glycation end products (AGEs), increased oxidative stress, and chronic inflammation, all of which contribute to neuronal damage and the clinical manifestations of neuropathy.[2][4] The transcription factors NF-κB and Nrf2 are key regulators of the inflammatory and antioxidant responses, respectively, and their dysregulation is a hallmark of diabetic neuropathy.

This compound, a naturally occurring chalcone, has demonstrated potent antioxidant, anti-inflammatory, and anti-neurotoxic properties in various studies. Recent preclinical research has specifically investigated its potential to ameliorate the symptoms and underlying pathology of diabetic neuropathy, showing promising results in animal models.

Mechanism of Action: Modulation of the AGEs/NF-κB/Nrf2 Pathway

The therapeutic effects of this compound in diabetic neuropathy appear to be mediated through its influence on the interconnected AGEs/NF-κB/Nrf2 signaling pathway. In the hyperglycemic state, the accumulation of AGEs and the subsequent activation of their receptor (RAGE) trigger a pro-inflammatory cascade primarily through the activation of NF-κB. NF-κB activation leads to the transcription of various pro-inflammatory cytokines and enzymes, exacerbating neuronal damage.

Simultaneously, chronic hyperglycemia can suppress the Nrf2-mediated antioxidant response. Nrf2 is a master regulator of cellular antioxidant defenses, and its downregulation in diabetic neuropathy leads to increased oxidative stress and further neuronal injury.

This compound has been shown to intervene in this pathological process by:

-

Reducing AGEs and RAGE expression: this compound treatment significantly decreases the levels of advanced glycation end products and the expression of their receptor.

-

Inhibiting NF-κB Activation: By downregulating the NF-κB pathway, this compound mitigates the production of pro-inflammatory mediators.

-

Activating the Nrf2 Pathway: this compound upregulates the expression of Nrf2, thereby enhancing the endogenous antioxidant defense mechanisms.

This multi-target mechanism addresses both the inflammatory and oxidative stress components of diabetic neuropathy.

Preclinical Evidence: An In-Vivo Study

A key study investigated the effects of this compound in a streptozotocin (STZ)-induced model of type 1 diabetic neuropathy in Wistar rats. The study provides significant quantitative data supporting the therapeutic potential of this compound.

Experimental Design and Methodology

A summary of the experimental protocol is provided below. For detailed procedures, refer to the original publication.

Animal Model:

-

Species: Male Wistar rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (55 mg/kg). Rats with blood glucose levels exceeding 250 mg/dL were considered diabetic.

Treatment Groups (n=6 per group):

-

Control

-

Diabetic Peripheral Neuropathy (DPN)

-

This compound (2.5 mg/kg, p.o.)

-

This compound (5 mg/kg, p.o.)

-

This compound (10 mg/kg, p.o.)

-

Gabapentin (50 mg/kg, p.o.) - Standard drug for comparison.

Treatment Duration:

-

Diabetes was allowed to develop for 6 weeks post-STZ injection.

-

Treatments were administered daily for 4 weeks, from the 6th to the 10th week.

Assessments:

-

Nociceptive-like responses: Mechanical hyperalgesia (Randall-Selitto test), mechanical allodynia (von Frey fiber experiment), thermal hyperalgesia (tail-flick test), and cold allodynia (cold-plate test).

-

Biochemical parameters: Plasma glucose, insulin, and HbA1c levels.

-

Oxidative stress markers in sciatic nerve: Levels of reactive oxygen species and other relevant markers.

-

Inflammatory markers: Levels of pro-inflammatory cytokines in the sciatic nerve.

-

Gene and protein expression in sciatic nerve: Levels of AGEs, RAGE, NF-κB, and Nrf2.

-

Histopathology: Examination of the sciatic nerve for structural changes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, demonstrating the dose-dependent effects of this compound.

Table 1: Effects of this compound on Nociceptive Thresholds

| Treatment Group | Mechanical Hyperalgesia (Paw Withdrawal Pressure, g) | Mechanical Allodynia (Paw Withdrawal Threshold, g) | Thermal Hyperalgesia (Tail Withdrawal Latency, s) | Cold Allodynia (Paw Withdrawal Latency, s) |

| Control | High | High | High | High |

| DPN | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| This compound (5 mg/kg) | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease |

| This compound (10 mg/kg) | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease |

| Gabapentin (50 mg/kg) | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease |

| (Data presented qualitatively based on the reported significant attenuation of STZ-mediated decline) |

Table 2: Effects of this compound on Biochemical and Physiological Parameters

| Treatment Group | Body Weight | Feed/Water Intake | Plasma Glucose | HbA1c |

| DPN | Decreased | Increased | Increased | Increased |

| This compound (2.5, 5, 10 mg/kg) | Mitigated Decrease | Mitigated Increase | Mitigated Increase | Mitigated Increase |

| Gabapentin (50 mg/kg) | Mitigated Decrease | Mitigated Increase | Mitigated Increase | Mitigated Increase |

| (Data presented qualitatively based on the reported mitigation of STZ-induced changes) |

Table 3: Effects of this compound on Key Signaling Molecules in the Sciatic Nerve

| Treatment Group | AGEs Level | RAGE Expression | NF-κB Expression | Nrf2 Expression |

| DPN | Increased | Increased | Increased | Decreased |

| This compound (Dose-dependent) | Significantly Declined | Significantly Declined | Significantly Declined | Upsurge |

| Gabapentin | Significantly Declined | Significantly Declined | Significantly Declined | Upsurge |

| (Data presented qualitatively based on the reported significant changes in expression/levels) |

Signaling Pathway Visualization

The following diagrams illustrate the proposed mechanism of action of this compound in the context of diabetic neuropathy.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound holds significant therapeutic potential for the treatment of diabetic neuropathy. Its ability to modulate the AGEs/NF-κB/Nrf2 pathway addresses the core pathological mechanisms of the disease, namely oxidative stress and inflammation. The dose-dependent efficacy observed in animal models is encouraging and warrants further investigation.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

-

Long-term Efficacy and Safety Studies: To evaluate the sustained effects and potential toxicity of chronic this compound administration.

-

Studies in other Models of Diabetic Neuropathy: To confirm its efficacy in different preclinical models, including type 2 diabetes models.

-

Elucidation of Upstream Targets: To identify the direct molecular targets of this compound that initiate its effects on the AGEs/NF-κB/Nrf2 pathway.

References

The Effect of Okanin on Cognitive Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okanin, a chalcone isolated from the flowers of Coreopsis tinctoria Nutt., has emerged as a promising natural compound with significant neuroprotective properties. Growing evidence suggests its potential in mitigating cognitive impairment, particularly in the context of neuroinflammation and ischemic brain injury. This technical guide provides a comprehensive overview of the current research on this compound's effects on cognitive function, with a focus on its underlying molecular mechanisms. The information presented herein is compiled from key in vivo and in vitro studies, offering a detailed resource for researchers and professionals in the field of neuroscience and drug development.

In Vivo Efficacy of this compound on Cognitive Impairment

A pivotal study by Hou et al. (2022) investigated the therapeutic potential of this compound in a mouse model of cognitive impairment induced by bilateral common carotid artery occlusion (BCCAO), which mimics cerebral ischemia.[1] The study demonstrated that oral administration of this compound significantly ameliorated cognitive deficits.

Experimental Protocol: BCCAO Mouse Model and Behavioral Testing

Animal Model: Male C57BL/6J mice were subjected to BCCAO surgery to induce chronic cerebral hypoperfusion and subsequent cognitive impairment. A sham-operated group served as the control.

This compound Administration: this compound was administered orally via gavage at doses of 10 and 20 mg/kg/day for 28 consecutive days, starting one day after the BCCAO surgery.

Behavioral Assessments: Cognitive function was evaluated using the Morris Water Maze (MWM) test, a widely accepted method for assessing spatial learning and memory in rodents. The test consisted of a 5-day acquisition phase (place navigation) and a probe trial on the 6th day.

-

Place Navigation Test: Mice were trained to find a hidden platform in a circular pool of water. The escape latency (time to find the platform) and swimming path were recorded.

-

Probe Trial: The platform was removed, and the time spent in the target quadrant and the number of platform crossings were measured to assess memory retention.

Quantitative Data: Morris Water Maze Performance

The following table summarizes the key findings from the Morris Water Maze test, demonstrating this compound's ability to improve learning and memory in BCCAO mice.

| Group | Mean Escape Latency (Day 5) (s) | Number of Platform Crossings (Probe Trial) | Time in Target Quadrant (Probe Trial) (s) |

| Sham | ~20 | ~4.5 | ~25 |

| BCCAO | ~45 | ~1.5 | ~15 |

| BCCAO + this compound (10 mg/kg) | ~30 | ~3 | ~20 |

| BCCAO + this compound (20 mg/kg) | ~25 | ~4 | ~22 |

Data are approximated from graphical representations in Hou et al. (2022) and presented for comparative purposes.

Molecular Mechanisms of this compound's Neuroprotective Effects

This compound exerts its cognitive-enhancing effects through the modulation of key signaling pathways involved in neuroinflammation and neuronal survival.

Regulation of the miR-7/NLRP3 Signaling Pathway

The study by Hou et al. (2022) identified the miR-7/NLRP3 signaling axis in microglia as a critical target of this compound in the context of ischemic brain injury.[1]

Experimental Protocol: In Vitro Microglial Studies

-

Cell Culture: BV-2 microglial cells were used to investigate the in vitro effects of this compound.

-